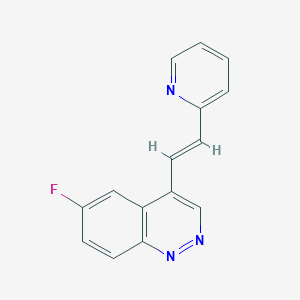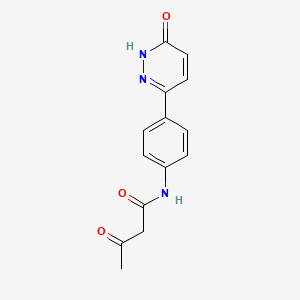![molecular formula C12H9BrClN3O2 B12934478 2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide CAS No. 143246-27-9](/img/structure/B12934478.png)
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized imidazoles .
科学的研究の応用
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response .
類似化合物との比較
Similar Compounds
2-Chloro-N-(4-bromo-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Similar structure with chlorine and bromine atoms interchanged.
2-Bromo-N-(4-fluoro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Fluorine atom replacing the chlorine atom.
2-Bromo-N-(4-methyl-2-(1H-imidazole-4-carbonyl)phenyl)acetamide: Methyl group replacing the chlorine atom.
Uniqueness
2-Bromo-N-(4-chloro-2-(1H-imidazole-4-carbonyl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl ring, along with the imidazole and acetamide groups, provides a distinct chemical profile that can be exploited for various applications .
特性
CAS番号 |
143246-27-9 |
|---|---|
分子式 |
C12H9BrClN3O2 |
分子量 |
342.57 g/mol |
IUPAC名 |
2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C12H9BrClN3O2/c13-4-11(18)17-9-2-1-7(14)3-8(9)12(19)10-5-15-6-16-10/h1-3,5-6H,4H2,(H,15,16)(H,17,18) |
InChIキー |
OFLLPELZVZJCKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CN=CN2)NC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
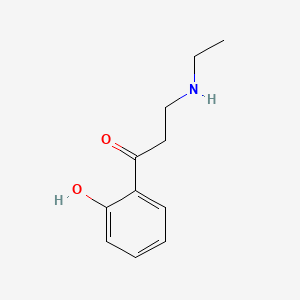
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
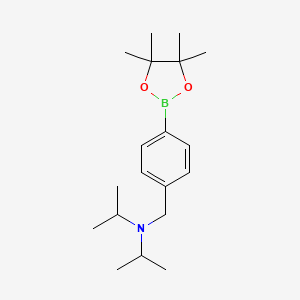
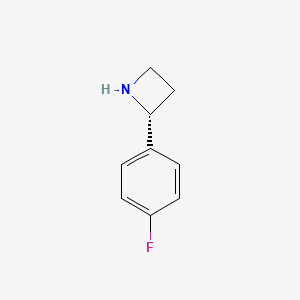
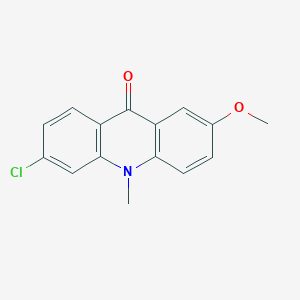
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
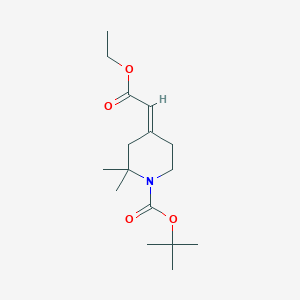
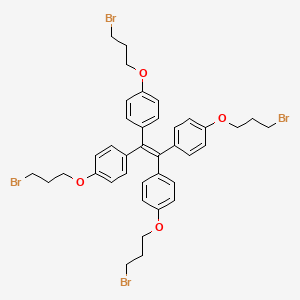
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
